

# 1,2-Dibromo-4-fluoro-5-nitrobenzene IR spectrum

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## Compound of Interest

**Compound Name:** 1,2-Dibromo-4-fluoro-5-nitrobenzene

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An In-depth Technical Guide to the Infrared Spectrum of **1,2-Dibromo-4-fluoro-5-nitrobenzene**

## Authored by: A Senior Application Scientist Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of intermediate and final compounds is paramount. **1,2-Dibromo-4-fluoro-5-nitrobenzene** is a poly-substituted aromatic compound that serves as a versatile building block in organic synthesis. Its complex substitution pattern, featuring electron-withdrawing nitro and halogen groups, presents a unique case for spectroscopic analysis.

Infrared (IR) spectroscopy is an indispensable analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's constituent bonds.<sup>[1][2]</sup> Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that is invaluable for structural confirmation and quality assessment. This guide offers a comprehensive examination of the infrared spectrum of **1,2-Dibromo-4-fluoro-5-nitrobenzene**, detailing the experimental methodology for acquiring a high-quality spectrum and providing an in-depth analysis of its characteristic absorption bands.

# Molecular Structure and Predicted Vibrational Modes

The structure of **1,2-Dibromo-4-fluoro-5-nitrobenzene** features a benzene ring with five substituents. The vibrational properties of the aromatic ring are significantly influenced by the electronic and mass effects of these attached groups. The strong electron-withdrawing nature of the nitro group ( $\text{NO}_2$ ) and the halogens (Br, F) alters the electron density distribution within the ring, thereby affecting the force constants of the C=C and C-H bonds.<sup>[3][4]</sup> Furthermore, the mass of the substituent atoms, particularly the heavy bromine atoms, influences the frequency of the carbon-halogen stretching vibrations.<sup>[5]</sup>

A thorough analysis of the IR spectrum allows for the identification of vibrational modes corresponding to the aromatic ring itself, as well as the characteristic stretches and bends of the C-N, N=O, C-F, and C-Br bonds.

*Figure 1: Molecular Structure of **1,2-Dibromo-4-fluoro-5-nitrobenzene**.*

## Experimental Protocol: Acquiring the FTIR Spectrum

Obtaining a clean, high-resolution IR spectrum is critical for accurate analysis. Fourier Transform Infrared (FTIR) spectroscopy is the standard method, offering high speed and sensitivity.<sup>[1]</sup> As **1,2-Dibromo-4-fluoro-5-nitrobenzene** is a solid at room temperature, appropriate sample preparation is essential.

## Recommended Methodologies

Two primary methods are recommended for solid sample analysis: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

### 1. KBr Pellet Method

This traditional technique involves dispersing the sample within a solid matrix that is transparent to infrared radiation.

Protocol:

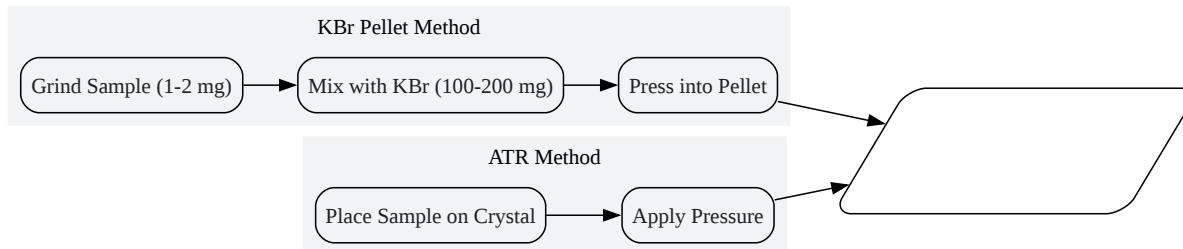
- Grinding: Finely grind approximately 1-2 mg of the solid sample using a clean agate mortar and pestle.[6]
- Mixing: Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the ground sample. KBr is used as it is IR-transparent and acts as a supportive matrix.[1][6]
- Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press. This forms a thin, transparent, or translucent pellet.[6]
- Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer.
- Data Collection: Record a background spectrum of the empty sample compartment first, followed by the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[1]

## 2. Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis.[7]

Protocol:

- Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum with the clean, empty ATR accessory.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. [6]
- Pressure Application: Apply pressure using the built-in press to ensure firm and uniform contact between the sample and the crystal surface.[6]
- Analysis: Acquire the IR spectrum. The IR beam interacts with the surface of the sample, generating the spectrum.



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Figure 2: Workflow for FTIR Sample Preparation and Analysis.

## Spectral Analysis and Interpretation

The infrared spectrum of **1,2-Dibromo-4-fluoro-5-nitrobenzene** can be logically divided into several key regions, each corresponding to specific types of molecular vibrations. The approximate locations of these bands are well-established for substituted aromatic compounds. [8]

## Summary of Characteristic Absorption Bands

Wavenumber Range (cm <sup>-1</sup> )	Intensity	Vibrational Assignment	Notes
3100 - 3000	Medium to Weak	Aromatic C-H Stretch	Confirms the presence of hydrogens on the aromatic ring.[9][10]
1600 - 1585	Medium to Weak	Aromatic C=C Ring Stretch	Part of a pair of bands typical for aromatic rings.[10]
1550 - 1475	Strong	Asymmetric NO <sub>2</sub> Stretch	A very strong and highly characteristic band for aromatic nitro compounds.[11][12]
1500 - 1400	Medium	Aromatic C=C Ring Stretch	The second characteristic ring stretching vibration. [10]
1360 - 1290	Strong	Symmetric NO <sub>2</sub> Stretch	The second strong, defining peak for the nitro functional group. [11][12]
1400 - 1000	Strong	C-F Stretch	The C-F stretch is typically a strong and prominent band in this region.[13]
900 - 675	Strong	Aromatic C-H Out-of-Plane Bend	The position is highly diagnostic of the ring's substitution pattern. [10][14]
680 - 500	Medium to Strong	C-Br Stretch	Occurs at a lower frequency due to the heavy mass of the bromine atom.[5][15]

## Detailed Band Assignment

- Aromatic C-H Stretching Region ( $3100 - 3000 \text{ cm}^{-1}$ ): The presence of two hydrogens on the benzene ring will give rise to weak or medium absorption bands just above  $3000 \text{ cm}^{-1}$ . This distinguishes them from the C-H stretches of saturated (alkane) systems, which appear below  $3000 \text{ cm}^{-1}$ .[\[9\]](#)[\[10\]](#)
- Nitro Group ( $\text{NO}_2$ ) Vibrations ( $1550 - 1475 \text{ cm}^{-1}$  and  $1360 - 1290 \text{ cm}^{-1}$ ): The most prominent features in the spectrum are expected to be the two stretching vibrations of the nitro group. The asymmetric stretch appears at higher wavenumbers ( $1550-1475 \text{ cm}^{-1}$ ) and the symmetric stretch at lower wavenumbers ( $1360-1290 \text{ cm}^{-1}$ ).[\[11\]](#) Both bands are typically very strong and provide unambiguous evidence for the presence of the nitro functionality.[\[16\]](#)
- Aromatic Ring C=C Stretching ( $1600 - 1400 \text{ cm}^{-1}$ ): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of bands in this region. For substituted benzenes, absorptions are commonly observed near  $1600 \text{ cm}^{-1}$  and  $1500-1400 \text{ cm}^{-1}$ .[\[9\]](#)[\[10\]](#) The exact positions and intensities are modulated by the substituents.
- Carbon-Halogen Stretching Region:
  - C-F Stretch ( $1400 - 1000 \text{ cm}^{-1}$ ): The bond between carbon and the highly electronegative fluorine atom results in a strong absorption band in the upper part of the fingerprint region.[\[5\]](#)[\[13\]](#)
  - C-Br Stretch ( $680 - 500 \text{ cm}^{-1}$ ): Due to the "mass effect," the increased mass of the bromine atom lowers the vibrational frequency of the C-Br bond significantly.[\[5\]](#) This results in a medium-to-strong absorption in the low-frequency region of the spectrum.[\[15\]](#)
- C-H Out-of-Plane (oop) Bending ( $900 - 675 \text{ cm}^{-1}$ ): The out-of-plane bending vibrations of the remaining C-H bonds on the ring give rise to strong absorptions. The number and position of these bands are highly characteristic of the substitution pattern.[\[10\]](#)[\[17\]](#) For a 1,2,4,5-tetrasubstituted benzene ring with two adjacent hydrogens, a strong band is often expected in the  $800-880 \text{ cm}^{-1}$  range.
- Fingerprint Region (Below  $1500 \text{ cm}^{-1}$ ): This region contains a complex array of overlapping signals from various bending and stretching vibrations (including C-C single bond stretches).

While individual peak assignment can be difficult, the overall pattern is unique to the molecule and serves as a definitive "fingerprint" for identification when compared against a reference spectrum.[\[18\]](#)

## Conclusion

The infrared spectrum of **1,2-Dibromo-4-fluoro-5-nitrobenzene** is rich with information, providing a robust method for its structural verification. The key to its interpretation lies in the systematic identification of characteristic absorption bands. The strong, distinct stretches of the nitro group, coupled with the absorptions from the C-F and C-Br bonds, and the specific patterns of the aromatic C-H and C=C vibrations, collectively confirm the presence of all constituent functional groups and the substitution pattern on the benzene ring. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to confidently acquire and interpret the IR spectrum of this important chemical intermediate, ensuring the integrity and quality of their synthetic work.

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